molecular formula C14H36ClPSi4 B14428033 Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane CAS No. 83438-72-6

Bis[bis(trimethylsilyl)methylidene](chloro)-lambda~5~-phosphane

Cat. No.: B14428033
CAS No.: 83438-72-6
M. Wt: 383.20 g/mol
InChI Key: BGYILUMUPBQNBZ-UHFFFAOYSA-N
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Description

Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane is an organosilicon compound that features a phosphorus atom bonded to a chlorine atom and two bis(trimethylsilyl)methylidene groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with bis(trimethylsilyl)methyllithium. The reaction proceeds under anhydrous conditions to prevent hydrolysis and is usually carried out in an inert atmosphere to avoid oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The phosphorus center can participate in redox reactions, altering its oxidation state.

    Coordination Chemistry: The compound can act as a ligand, coordinating to metal centers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl or aryl lithium compounds.

    Oxidation: Oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphane derivatives, while oxidation can produce phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane is used as a precursor for synthesizing other organophosphorus compounds. Its unique structure allows for the exploration of new coordination complexes and catalytic systems.

Biology and Medicine

While direct applications in biology and medicine are limited, derivatives of this compound could potentially be explored for their biological activity or as intermediates in drug synthesis.

Industry

In the industrial sector, this compound can be used in the development of new materials, particularly those involving silicon and phosphorus chemistry. Its reactivity makes it a valuable tool for creating specialized polymers and coatings.

Mechanism of Action

The mechanism by which Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can form bonds with various metal ions, influencing the reactivity and properties of the resulting complexes.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)amine: Another organosilicon compound with similar reactivity.

    Metal bis(trimethylsilyl)amides: Coordination complexes with similar ligands.

    Bis(trimethylsilyl)acetylene: An organosilicon compound used as a surrogate for acetylene.

Uniqueness

What sets Bisbis(trimethylsilyl)methylidene-lambda~5~-phosphane apart is its unique combination of a phosphorus center with bis(trimethylsilyl)methylidene groups. This structure imparts distinct reactivity and coordination properties, making it a versatile compound in various chemical applications.

Properties

CAS No.

83438-72-6

Molecular Formula

C14H36ClPSi4

Molecular Weight

383.20 g/mol

InChI

InChI=1S/C14H36ClPSi4/c1-17(2,3)13(18(4,5)6)16(15)14(19(7,8)9)20(10,11)12/h1-12H3

InChI Key

BGYILUMUPBQNBZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=P(=C([Si](C)(C)C)[Si](C)(C)C)Cl)[Si](C)(C)C

Origin of Product

United States

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